Sch 34826

Pharmacokinetics Oral Prodrug Enkephalinase

Sch 34826 (CAS 105262-04-2) is an orally active prodrug neutral metalloendopeptidase (NEP; EC 3.4.24.11) inhibitor. In vivo, it undergoes de-esterification to yield its active metabolite, SCH 32615, a potent and selective inhibitor of the enzyme responsible for degrading atrial natriuretic factor (ANF) and enkephalins.

Molecular Formula C27H34N2O7
Molecular Weight 498.6 g/mol
CAS No. 105262-04-2
Cat. No. B1680898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSch 34826
CAS105262-04-2
SynonymsN-(N-(1-(((2,2-dimethyl-1,3-dioxolan-4-yl) methoxy)carbonyl)-2-phenylethyl)phenylalanine)alanine
Sch 34826
Sch-34826
Molecular FormulaC27H34N2O7
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COC(=O)C(CC2=CC=CC=C2)NC(CC3=CC=CC=C3)C(=O)NCCC(=O)O)C
InChIInChI=1S/C27H34N2O7/c1-27(2)35-18-21(36-27)17-34-26(33)23(16-20-11-7-4-8-12-20)29-22(15-19-9-5-3-6-10-19)25(32)28-14-13-24(30)31/h3-12,21-23,29H,13-18H2,1-2H3,(H,28,32)(H,30,31)/t21?,22-,23?/m0/s1
InChIKeyGWLFRMJMKXSMSR-KOENEWCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sch 34826 (105262-04-2): An Orally Active Prodrug Neutral Endopeptidase Inhibitor for Cardiovascular and Pain Research


Sch 34826 (CAS 105262-04-2) is an orally active prodrug neutral metalloendopeptidase (NEP; EC 3.4.24.11) inhibitor [1]. In vivo, it undergoes de-esterification to yield its active metabolite, SCH 32615, a potent and selective inhibitor of the enzyme responsible for degrading atrial natriuretic factor (ANF) and enkephalins [2]. This compound has been extensively characterized in preclinical models for its ability to potentiate endogenous peptide effects in cardiovascular and analgesic pathways [3].

Why Generic NEP Inhibitor Substitution is Scientifically Inappropriate for Sch 34826 Research


The pharmacological profile of Sch 34826 is intrinsically linked to its prodrug design and its active metabolite, SCH 32615. Direct substitution with other NEP inhibitors, such as thiorphan or its active metabolite, is not equivalent due to key differences in oral bioavailability, metabolic activation pathways, and resultant pharmacokinetic profiles [1]. Specifically, Sch 34826's oral activity is conferred by its prodrug moiety, a feature not shared by its active metabolite, SCH 32615, which is inactive orally [2]. This prodrug-dependent oral bioavailability is a critical determinant of its in vivo efficacy and safety profile, making generic in-class substitutions a significant source of experimental variability and potential misinterpretation of pharmacological outcomes [3].

Quantitative Differentiation of Sch 34826: Head-to-Head Evidence vs. Closest Analogs


Oral Bioavailability and Prodrug Advantage: Sch 34826 vs. Active Metabolite SCH 32615

Sch 34826 is a prodrug that confers oral bioavailability to the active NEP inhibitor, SCH 32615. A direct head-to-head comparison in mice demonstrates this critical differentiation: orally administered Sch 34826 (ED50 = 5.3 mg/kg) potentiates enkephalin-induced analgesia, whereas the active metabolite SCH 32615 is completely ineffective via the oral route up to 30 mg/kg, only showing activity when administered parenterally [1].

Pharmacokinetics Oral Prodrug Enkephalinase

Target Selectivity: High Potency for Enkephalinase with No Off-Target Activity on ACE and Aminopeptidases

The active metabolite of Sch 34826, SCH 32615, exhibits high selectivity for enkephalinase (neutral endopeptidase). In vitro, it inhibits the degradation of Met5-enkephalin with a Ki of 19.5 nM [1]. Critically, it demonstrates no significant inhibition of related proteases such as aminopeptidase, diaminopeptidase III, or angiotensin-converting enzyme (ACE) at concentrations up to 10 µM, a >500-fold selectivity window [1].

Target Selectivity Enzyme Inhibition Enkephalinase

In Vivo Analgesic Efficacy and Safety Margin: Direct, Naloxone-Reversible Analgesia Without Significant Side Effects

Sch 34826 demonstrates direct, naloxone-reversible analgesic effects across multiple preclinical pain models. In the mouse acetic acid-induced writhing test, it produced analgesia with a minimal effective dose (MED) of 30 mg/kg p.o. [1]. Importantly, no significant respiratory or gastrointestinal side effects were observed at doses up to 100 times the active dose in the enkephalin potentiation test [1].

Analgesia Opioid Safety

Cardiovascular and Renal Effects: Potentiation of ANF-Mediated Natriuresis and Cardiac Remodeling

Sch 34826's NEP inhibition elevates endogenous ANF, leading to significant cardiovascular and renal effects. In a clinical study of hypertensive patients, 400 mg Sch 34826 increased plasma ANF fourfold and produced a modest but significant increase in sodium excretion of 50 mmol above placebo values [1]. In a rat model of left ventricular hypertrophy (LVH), chronic oral administration of 100 mg/kg Sch 34826 reduced cardiac mass by 10% and left ventricular fibrosis by 42%, despite no change in blood pressure [2].

Cardiovascular Natriuresis Cardiac Remodeling

CNS Effects: Modulation of Dopaminergic D1 Receptors Without Altering Opioid Receptor Binding

Chronic treatment with Sch 34826 exerts unique neuromodulatory effects beyond acute analgesia. In rats, 14-day oral administration of 100-300 mg/kg Sch 34826 significantly reduced the number of striatal D1 dopamine receptors (Bmax down to 84-90% of control), while leaving μ, δ, and κ opioid receptor binding parameters (Bmax and Kd) unaltered [1].

CNS Dopamine Receptor Binding

Optimized Research Applications for Sch 34826 Based on Quantitative Evidence


Preclinical Oral In Vivo Studies Requiring CNS Penetrant NEP Inhibition

Sch 34826 is the compound of choice for any preclinical study requiring oral administration of a potent and selective NEP inhibitor. Its prodrug design overcomes the oral bioavailability limitation of its active metabolite, SCH 32615, enabling robust in vivo pharmacology following oral gavage or dietary administration [1]. This is particularly critical for chronic dosing studies in pain and cardiovascular models.

Cardiorenal Research Focusing on ANF-Mediated Natriuresis and Fibrosis

For investigations into the cardiorenal protective effects of endogenous ANF potentiation, Sch 34826 offers a validated tool compound. Its demonstrated ability to significantly increase natriuresis in humans [2] and reduce cardiac hypertrophy/fibrosis in rodent models [3], independent of blood pressure changes, makes it ideal for dissecting pressure-independent mechanisms of organ protection.

Analgesia Research Exploring Endogenous Opioid Potentiation with a Favorable Safety Margin

Researchers investigating non-addictive analgesic strategies can leverage Sch 34826 to potentiate endogenous enkephalin signaling. Its direct, naloxone-reversible analgesic effects across multiple pain models, combined with a >100-fold safety margin from respiratory and gastrointestinal side effects, provide a robust and safe pharmacological tool for exploring the therapeutic potential of NEP inhibition in pain [4].

CNS Research into Opioid-Dopamine Interactions and Antidepressant Mechanisms

Sch 34826 is uniquely suited for studies exploring the crosstalk between opioid and dopamine systems. Its chronic administration selectively downregulates D1 dopamine receptors without altering opioid receptor density, an effect consistent with some antidepressant treatments [5]. This makes it a valuable tool for investigating novel mechanisms in mood disorders and addiction.

Quote Request

Request a Quote for Sch 34826

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.